1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is an organic compound that combines the triazole and phenyl groups with a hydroxyl and methylsulfanyl substituent. The unique structure of this compound makes it a potential candidate for various applications in scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the following steps:
Starting Material: : The process begins with the preparation of the 3-(methylsulfanyl)phenyl group.
Formation of the Triazole Ring: : The azide-alkyne cycloaddition reaction is commonly used to form the 1,2,3-triazole ring
Industrial Production Methods: While the industrial production methods for this compound are not widely documented, the compound can be produced using similar synthetic routes with optimizations for scale-up. These optimizations may include:
High-efficiency catalysts to increase yield.
Automated reaction setups to ensure consistency and purity.
Advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized at the hydroxyl group to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can target the triazole or phenyl groups, leading to a variety of reduced products.
Substitution: : The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Chromium-based oxidizing agents (e.g., Jones reagent), hydrogen peroxide, or peracids.
Reduction: : Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Various reduced forms of the original molecule.
Substitution Products: : Compounds with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has numerous applications in scientific research:
Medicinal Chemistry: : It serves as a scaffold for drug development, potentially offering anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules due to its rich functional groups.
Materials Science: : The compound may be incorporated into polymers or other materials to enhance their properties.
Biological Research: : Studies on its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which 1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exerts its effects depends on the context of its application:
Molecular Targets: : The compound may target enzymes or receptors involved in various biological pathways. For instance, the triazole ring is known for its ability to interact with enzyme active sites.
Pathways Involved: : Pathways such as oxidative stress response, signal transduction, or gene expression modulation may be influenced by the compound.
Comparison with Similar Compounds
When compared with similar compounds, 1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol exhibits unique characteristics:
Structural Analogues
1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol: : Similar structure but with a different alcohol position.
1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-2-ol: : Differs by the position of the hydroxyl group.
Unique Features
The combination of triazole and phenyl groups with methylsulfanyl and hydroxyl substituents.
Enhanced reactivity and potential biological activity due to the specific placement of functional groups.
Conclusion
This compound is a compound with considerable potential across various scientific disciplines. Its unique structure allows for diverse chemical reactions and broad applications, from drug development to materials science. By understanding its preparation methods, chemical reactivity, and mechanisms of action, researchers can continue to explore its potential and develop innovative applications.
Properties
IUPAC Name |
1-[1-(3-methylsulfanylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)11-7-14(13-12-11)9-4-3-5-10(6-9)16-2/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSJJFXLDLMWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC(=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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